Methyl 6-chloro-4-methylpicolinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-4-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVVRJLGYCOGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Picolinate Chemistry Research
Picolinates, the esters and salts of picolinic acid, are a well-established class of compounds in chemical research. Picolinic acid itself is a pyridine (B92270) carboxylic acid, and its derivatives are recognized for their roles as chelating agents and as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.comcymitquimica.com The research into picolinates is extensive, covering their synthesis, reactivity, and application in various chemical transformations.
The synthesis of picolinate (B1231196) esters, such as methyl picolinate, can be achieved through methods like the oxidative esterification of corresponding alcohols using a catalyst in the presence of oxygen. chemicalbook.com These esters can then undergo a variety of reactions. For instance, the chlorine atom on the pyridine ring of compounds like methyl 6-chloro-4-methylpicolinate is a key reactive site. It can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines or thiols. smolecule.com Furthermore, the ester group itself can be reduced to an alcohol, providing another avenue for molecular modification.
The substitution pattern on the pyridine ring significantly influences the chemical properties and reactivity of the picolinate. The presence of a chlorine atom, as in this compound, enhances the reactivity of the molecule, making it a useful precursor for creating a library of derivatives. cymitquimica.com
Significance As a Pyridine Derivative in Organic Synthesis Research
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds in organic chemistry, forming the core of many important agrochemicals, pharmaceuticals, and functional materials. wikipedia.orgnumberanalytics.com The pyridine ring is isoelectronic with benzene (B151609) but the nitrogen atom imparts distinct properties, including a dipole moment and basicity, which influence its reactivity. numberanalytics.comfiveable.me
The synthesis of substituted pyridines has a long history, with classic methods like the Hantzsch and Chichibabin syntheses still being relevant. wikipedia.orgnumberanalytics.com More contemporary methods often employ transition-metal catalysis to achieve a wide array of substitution patterns. numberanalytics.comorganic-chemistry.org Methyl 6-chloro-4-methylpicolinate, as a pre-functionalized pyridine derivative, is a valuable starting material in organic synthesis. The chloro-substituent, in particular, makes it an ideal candidate for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Table 1: Representative Cross-Coupling Reactions Utilizing Pyridine Derivatives
| Reaction Name | Catalyst (Typical) | Bond Formed | Description |
| Suzuki Coupling | Palladium | C-C | Couples an organoboron compound with an organohalide. |
| Heck Coupling | Palladium | C-C | Forms a substituted alkene from an unsaturated halide and an alkene. |
| Sonogashira Coupling | Palladium/Copper | C-C | Couples a terminal alkyne with an aryl or vinyl halide. |
| Buchwald-Hartwig Amination | Palladium | C-N | Forms an aryl amine from an aryl halide and an amine. |
| Negishi Coupling | Palladium/Nickel | C-C | Couples an organozinc compound with an organohalide. |
The functional groups on this compound allow for sequential and regioselective modifications. For example, the chlorine atom can be targeted in a cross-coupling reaction, followed by modification of the methyl ester group, enabling the efficient construction of complex molecular architectures.
Overview of Advanced Research Trajectories for Picolinates
Strategic Functionalization of the Pyridine Core
The inherent electronic properties of the pyridine ring, an electron-deficient heterocycle, present unique challenges and opportunities for its functionalization. snnu.edu.cn The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position. snnu.edu.cn Conversely, it activates the ortho and para positions for nucleophilic substitution. acs.org
Regioselective Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine nucleus is generally a challenging transformation due to the ring's electron-deficient nature. nih.gov Such reactions often require harsh conditions, including high temperatures and the use of strong acids or Lewis acids, which can limit their applicability to robust substrates. nih.govchemrxiv.org
The regiochemical outcome of electrophilic halogenation on substituted pyridines is a delicate interplay between the electronic effects of the directing groups and steric hindrance. libretexts.org Electron-donating groups can activate the pyridine ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions relative to themselves. libretexts.org For instance, the presence of a strong electron-donating group at the 2-position can facilitate C5-selective bromination. snnu.edu.cn
Conversely, electron-withdrawing groups, like the ester in methyl picolinate, further deactivate the ring and generally direct incoming electrophiles to the meta position. rsc.org However, the precise location of halogenation can be influenced by steric factors. Large substituents can block access to adjacent positions, favoring substitution at less hindered sites. researchgate.net In the context of synthesizing this compound, the methyl group at the 4-position and the methyl ester at the 2-position will influence the regioselectivity of the chlorination step.
Achieving high yield and regioselectivity in the halogenation of pyridines often necessitates careful optimization of reaction parameters. nih.gov Key variables include the choice of halogenating agent, solvent, temperature, and catalyst. For example, using N-halosuccinimides (NXS) as the halogen source can offer milder reaction conditions compared to elemental halogens. nih.gov
The development of one-pot procedures, combining multiple reaction steps such as ring-opening, halogenation, and ring-closing, has emerged as an efficient strategy. nih.gov For pyridines lacking a 3-substituent, a sequence involving ring-opening with an amine, halogenation with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), and subsequent ring-closure can provide the desired halogenated pyridine. nih.gov The choice of solvent and the addition of quenching agents to remove excess halogenating agent before cyclization are critical for maximizing the yield of the target product. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Replacement
Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing a wide range of functionalities onto the pyridine ring by displacing a halide. youtube.com The electron-deficient nature of the pyridine ring makes it particularly susceptible to SNAr reactions, especially at the 2- and 4-positions. acs.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the rate is influenced by the electron-withdrawing strength of the substituents on the ring. researchgate.net
The chlorine atom in 2-chloropyridines can be displaced by various nucleophiles, including amines, to form 2-aminopyridines. thieme-connect.comthieme-connect.com While these reactions can sometimes be slow, requiring heat, they are a common and effective method for diversifying pyridine structures. youtube.com The use of flow reactors can accelerate these reactions by allowing for higher temperatures and shorter reaction times, which can also minimize the formation of side products. thieme-connect.comthieme-connect.com
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Metal-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds, enabling the synthesis of complex biaryl structures from halopyridines and organometallic reagents. researchgate.net
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a versatile and widely used method for C-C bond formation. researchgate.netacs.org The reaction has been successfully applied to the synthesis of arylpyridines from chloropyridines. acs.org
The success of the Suzuki-Miyaura coupling of chloropyridines often depends on the choice of the palladium catalyst and the phosphine (B1218219) ligand. acs.org While some reactions can proceed with a heterogeneous catalyst like palladium on carbon (Pd/C), the use of specific phosphine ligands, such as triphenylphosphine (B44618) (PPh3) or sterically hindered biphenylphosphines, is often essential for achieving good yields, particularly for less reactive chloropyridines. acs.org For instance, the coupling of 2-chloropyridines can be effectively catalyzed by Pd/C in the presence of PPh3. acs.org However, the coupling of 3- and 4-chloropyridines may require more sterically demanding ligands. acs.org
Interestingly, nickel-catalyzed Suzuki-Miyaura reactions have also been investigated. A nickel/dppf (1,1'-bis(diphenylphosphino)ferrocene) system has shown success in coupling 3- and 4-chloropyridine, but was found to be ineffective for 2-chloropyridine. rsc.orgrsc.org This has been attributed to the formation of stable, catalytically inactive dimeric nickel species with α-halo-N-heterocycles. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82% | organic-chemistry.org |
| 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 3-Phenylpyridine | Good Conversion | rsc.org |
| 4-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 4-Phenylpyridine | Good Conversion | rsc.org |
| 2-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | No Reaction | 0% | rsc.org |
Table 1: Examples of Palladium and Nickel-Catalyzed Suzuki-Miyaura Coupling of Chloropyridines
Stille Coupling Reactions and Related Organometallic Approaches
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.org This reaction is widely used in organic synthesis due to the stability of organostannanes to air and moisture. wikipedia.org
In the context of picolinate synthesis, Stille coupling can be employed to introduce various substituents onto the pyridine ring. For instance, the coupling of a halogenated picolinate with an organotin reagent, such as tetramethyltin, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride, can introduce a methyl group. googleapis.com This approach is valuable for creating analogs with different substitution patterns. For example, methyl 4-bromo-6-methylpicolinate can serve as a precursor for Stille couplings to produce biaryl derivatives. The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Table 1: Key Features of the Stille Coupling Reaction wikipedia.orggoogleapis.com
| Feature | Description |
| Reaction Type | Palladium-catalyzed cross-coupling |
| Coupling Partners | Organotin compound (organostannane) and an organic halide or pseudohalide |
| Catalyst | Typically a Pd(0) complex, e.g., bis(triphenylphosphine)palladium(II) dichloride |
| Key Steps | Oxidative addition, transmetalation, reductive elimination |
| Advantages | Stability of organotin reagents to air and moisture |
| Application | Synthesis of substituted picolinates and other complex organic molecules |
Exploration of Other Transition Metal-Catalyzed Coupling Transformations
Beyond the Stille reaction, a variety of other transition metal-catalyzed coupling reactions are instrumental in the synthesis of picolinates and related heterocycles. These methods offer alternative pathways and can be advantageous depending on the specific substrates and desired products. thieme-connect.comchemie-brunschwig.ch
Notable examples include the Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Kumada couplings. thieme-connect.com The Suzuki-Miyaura reaction, for instance, utilizes organoboron compounds, which are generally less toxic than the organotin reagents used in Stille couplings. chemie-brunschwig.ch This reaction is effective for creating carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. chemie-brunschwig.ch In the synthesis of picolinates, Suzuki coupling can be used to introduce aryl or other groups onto the pyridine ring. For example, 4-amino-6-chloropicolinates can be converted to 4-amino-6-substituted-picolinates via Suzuki coupling with a boronic acid in the presence of a base and a palladium catalyst. googleapis.com
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. chemie-brunschwig.ch The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. thieme-connect.com The Negishi coupling employs organozinc reagents, which exhibit high reactivity and functional group tolerance. chemie-brunschwig.ch
These diverse transition metal-catalyzed reactions provide a broad toolkit for chemists to synthesize a wide array of picolinate derivatives with tailored properties for various applications. thieme-connect.com
Esterification and Transesterification Pathways
Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental transformation in the synthesis of methyl picolinates. Transesterification, the conversion of one ester to another, also plays a role in modifying these compounds.
Oxidative Esterification Techniques for Picolinates
Oxidative esterification provides a direct route to esters from alcohols or aldehydes under oxidative conditions. researchgate.net This method can be more efficient than traditional two-step oxidation and esterification processes.
One approach involves the use of a heterogeneous palladium catalyst with an oxidant like oxygen. For example, the oxidative esterification of benzyl (B1604629) alcohol to methyl benzoate (B1203000) can be achieved using a Pd catalyst and potassium carbonate in methanol (B129727) at 60°C under an oxygen atmosphere. chemicalbook.com This general procedure can be adapted for the synthesis of methyl picolinate from 2-pyridinemethanol. chemicalbook.com Another method utilizes silver(I) oxide and an alkyl iodide, such as isopropyl iodide, in a solvent like dioxane to oxidize nitrogen-containing heteroaryl-2-methanols to their corresponding esters. researchgate.net This technique is noted for its mild conditions and tolerance of various functional groups. researchgate.net
The oxidation of α-amino acids by silver(II) picolinate can produce nor-aldehydes in nearly quantitative yields. rsc.org Furthermore, the oxidation of α-amino esters with the same reagent can lead to the corresponding α-keto-esters. rsc.org
Table 2: Comparison of Oxidative Esterification Methods researchgate.netchemicalbook.com
| Method | Catalyst/Reagent | Oxidant | Substrate Example | Product Example |
| Palladium-Catalyzed | Heterogeneous Pd | Oxygen | Benzyl alcohol | Methyl benzoate |
| Silver-Mediated | Silver(I) oxide | Isopropyl iodide | Pyridine-2-methanol | Isopropyl picolinate |
Comparative Esterification Kinetics of Related Methyl Esters
The kinetics of esterification reactions provide valuable insights into reaction mechanisms and can aid in optimizing reaction conditions. Studies on the esterification of various carboxylic acids have revealed the influence of factors such as catalyst concentration and temperature on reaction rates.
For instance, the esterification of 2-methyl-4-chlorophenoxyacetic acid (MCPA) with 2-ethylhexanol catalyzed by sulfuric acid has been studied to determine its kinetic parameters. researchgate.net The activation energy for this reaction was found to decrease with increasing catalyst concentration. researchgate.net
In the context of picolinates, kinetic studies of the methanolysis of chiral picolinate esters have been conducted using zinc-based catalysts. acs.org The initial rates of methanolysis of R- and S-1-phenylethyl picolinate were determined by monitoring the reaction progress via ¹H NMR. acs.org Such studies help in understanding the enantioselectivity of the catalysts. acs.org The hydrolysis of glycine (B1666218) methyl ester is catalyzed by a Cu(II)-picolinate complex, with the reaction proceeding in two steps involving coordination of the ester followed by hydroxide (B78521) attack. researchgate.net The rate of decarboxylation of picolinic acid and its derivatives has also been investigated, revealing that the zwitterionic form decarboxylates faster than the anionic form. cdnsciencepub.com
Derivatization from Picolinic Acid Precursors
Picolinic acid and its derivatives are versatile precursors for the synthesis of a wide range of substituted picolinates, including this compound. evitachem.com
A common strategy involves the direct esterification of picolinic acid with methanol, often in the presence of an acid catalyst like sulfuric acid. chemicalbook.com Subsequent modifications to the pyridine ring can then be performed. For example, chlorination at the 6-position is a key step in the synthesis of many biologically active compounds. evitachem.com This can be achieved using reagents like phosphorus oxychloride. evitachem.com
The introduction of a methyl group can be accomplished through various methods. For instance, Friedel-Crafts alkylation of a picolinate ester can be used to introduce a methyl group, although controlling the regioselectivity can be a challenge.
Synthesis of Specific Analogues and Intermediates (e.g., Amination, Chlorination)
The synthesis of specific analogues of this compound often requires carefully planned sequences of reactions, including amination and chlorination steps.
Amination: The introduction of an amino group onto the picolinate ring can be achieved through several methods. One approach is the direct C-H amination of aromatic picolinates using an iron catalyst, such as ferric chloride (FeCl₃). nih.gov This method allows for the meta-selective amination of benzylic and related aromatic picolinates under mild conditions. nih.gov Another strategy involves the nucleophilic substitution of a halide on the pyridine ring with an amine. For example, methyl 6-chloro-3-methylpicolinate can be synthesized, and the chlorine atom can potentially be displaced by an amino group. evitachem.com
Chlorination: Chlorination is a crucial step in the synthesis of the target compound. The regioselectivity of chlorination can be influenced by the solvent and other reaction conditions. Chlorination at the 6-position of the pyridine ring is a common transformation. evitachem.com For instance, starting from 2-(methoxycarbonyl)-3-methylpyridine 1-oxide, reaction with phosphorus oxychloride can yield methyl 6-chloro-3-methylpicolinate. evitachem.com In some synthetic routes, the 6-fluoro substituent of a picolinate can be exchanged for a chloro substituent by treatment with a chloride source like hydrogen chloride. googleapis.com
Table 3: Common Reagents for Amination and Chlorination of Picolinates
| Transformation | Reagent(s) | Example Application |
| Amination | Ferric chloride (FeCl₃), Hydroxylamine-O-sulfonic acid | meta-C-H amination of aromatic picolinates nih.gov |
| Amination | Aqueous ammonia, Copper catalyst | Conversion of a bromo-picoline to a primary amine google.com |
| Chlorination | Phosphorus oxychloride (POCl₃) | Chlorination of a pyridine N-oxide evitachem.com |
| Chlorination | Hydrogen chloride (HCl) | Fluoro to chloro exchange on the pyridine ring googleapis.com |
Nucleophilic Substitution Reactions at the Pyridine Ring
The pyridine ring, particularly when substituted with halogens, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org In this compound, the chlorine atom at the 6-position is activated towards displacement by nucleophiles. This activation arises from the electron-withdrawing character of both the ring nitrogen atom and the methyl ester group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org
The reactivity of halopyridines towards nucleophilic substitution is generally in the order of 4-halo > 2-halo > 3-halo. uoanbar.edu.iq As such, the 6-chloro position (equivalent to the 2-position) is a prime site for nucleophilic attack. Common nucleophiles used in these reactions include amines, alkoxides, and thiols. youtube.com The reaction typically involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, followed by the ejection of the chloride leaving group to restore aromaticity. youtube.com These reactions may require heat to proceed at a practical rate. youtube.com
For instance, the reaction of 2-chloropyridines with amines is a common method for synthesizing aminopyridine derivatives. youtube.com
Table 1: Examples of Nucleophilic Substitution on Related Chloropyridines
| Substrate | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | Heat | youtube.com |
| 2-Chloropyridine | Sodium Methoxide (B1231860) | 2-Methoxypyridine | - | uoanbar.edu.iq |
The presence of the 4-methyl group on this compound is expected to have a minor electronic influence on the substitution at the 6-position compared to the activating effects of the ring nitrogen and the ester group.
Reduction Chemistry of the Carboxylate Ester Moiety
The methyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, (6-chloro-4-methylpyridin-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, providing access to a key building block. Various reducing agents can accomplish this conversion.
A common method involves the use of complex metal hydrides. For example, a mixture of sodium borohydride (B1222165) and lithium chloride in an aprotic solvent like tetrahydrofuran (B95107) has been effectively used to reduce methyl 4-picolinate to 4-pyridinemethanol. google.com This system offers a cost-effective and operationally simple approach. Another powerful reducing agent is Diisobutylaluminium hydride (DIBAL-H), which is known for the reduction of esters to aldehydes or, with excess reagent, to alcohols. nottingham.ac.uk
More recently, photoredox catalysis has emerged as a mild and efficient method for ester reduction. nih.gov For example, methyl picolinate can be reduced to pyridin-2-ylmethanol in high yield using a specific photocatalyst under blue-light irradiation in the presence of a reductant like ammonium (B1175870) oxalate. nih.gov This method demonstrates high functional group tolerance, selectively reducing aromatic esters over alkyl esters. nih.gov
Table 2: Reduction Methods for Picolinate Esters
| Substrate | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl picolinate | N-BAP photocatalyst, Ammonium oxalate | Pyridin-2-ylmethanol | 89% | nih.gov |
| Methyl 4-picolinate | Sodium borohydride, Lithium chloride | 4-Pyridinemethanol | - | google.com |
These methodologies are directly applicable to the reduction of this compound, affording (6-chloro-4-methylpyridin-2-yl)methanol, a valuable intermediate for further synthetic elaborations.
Hydrolysis and Saponification Kinetics of the Methyl Ester
The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-chloro-4-methylpicolinic acid. This reaction can be catalyzed by either acid or base. chemistrysteps.com
Acid-catalyzed hydrolysis is an equilibrium process, essentially the reverse of Fischer esterification. It requires an excess of water to shift the equilibrium towards the carboxylic acid and alcohol products. chemistrysteps.com
Base-catalyzed hydrolysis, also known as saponification, is a more common and generally irreversible method for cleaving esters. chemistrysteps.comyoutube.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion. In the final, irreversible step, the newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or hydroxide) in the medium to form a carboxylate salt. chemistrysteps.comyoutube.com An acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid. youtube.com
Kinetic studies on the hydrolysis of methyl picolinate have shown that the reaction rate is influenced by factors such as solvent composition and temperature. ijraset.com For instance, in a water-ethylene (B12542467) glycol solvent system, the rate of alkali-catalyzed hydrolysis of methyl picolinate was observed to decrease with an increasing concentration of the organic co-solvent, ethylene (B1197577) glycol. ijraset.com This effect is attributed to a decrease in the dielectric constant of the medium and changes in the solvation of the transition state. ijraset.com The hydrolysis of picolinate esters can also be catalyzed at oxide/water interfaces, a process that can be inhibited by the presence of other coadsorbed species. acs.orgacs.org
Electrophilic Reactions on the Methyl Group
While the electron-deficient pyridine ring is generally deactivated towards electrophilic substitution, the methyl group at the 4-position offers a site for alternative reactivity. wikipedia.orgmsu.edu The protons on the methyl group are benzylic-like and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles.
For example, studies on related 4-methylpyridines have shown that lithiation of the methyl group can be achieved using bases like n-butyllithium, followed by reaction with electrophiles such as aldehydes, ketones, or alkyl halides to install new functional groups. researchgate.net However, competitive lithiation on the pyridine ring can also occur, and the regioselectivity depends on the specific substrate and reagents used. researchgate.net
In some cases, the methyl group can participate in cyclization reactions without the need for strong organolithium bases. The treatment of 3-amino-4-methylpyridines with electrophilic reagents like trifluoroacetic anhydride (B1165640) (TFAA) can activate the methyl group, leading to a formal [4+1] cyclization to form 6-azaindole (B1212597) systems. rsc.orgchemrxiv.org This reactivity highlights the potential for the methyl group in this compound to be functionalized under specific, activating conditions, although its reactivity will be modulated by the electronic effects of the chloro and ester substituents.
Reactivity Studies of the Chlorine Substituent
The chlorine atom at the 6-position is not only a leaving group in nucleophilic substitution reactions but also a handle for modern cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Chloropyridines are known to be effective substrates in palladium-catalyzed coupling reactions such as the Suzuki, Negishi, and Stille couplings. thieme-connect.comuwindsor.ca
The use of aryl chlorides in these reactions is advantageous due to their lower cost and wider availability compared to the corresponding bromides and iodides. thieme-connect.comuwindsor.ca The Suzuki coupling, which pairs an aryl halide with an organoboron compound, has been successfully applied to 2- and 4-chloropyridines using palladium catalysts like tetrakis(triphenylphosphine)palladium(0). thieme-connect.comorganic-chemistry.org These reactions typically provide good to excellent yields of the corresponding arylpyridines. thieme-connect.com
Similarly, Negishi coupling (using organozinc reagents) organic-chemistry.org and direct heteroarylation via C-H activation researchgate.net have been shown to be effective with chloropyridine substrates. The reactivity in these catalytic cycles is influenced by the choice of catalyst, ligands, base, and reaction conditions. The electron-poor nature of the pyridine ring in this compound makes the C-Cl bond susceptible to oxidative addition to the palladium catalyst, which is the initial step in many of these catalytic cycles. uwindsor.ca
Table 3: Palladium-Catalyzed Cross-Coupling Reactions with Chloropyridines
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Arylpyridine | thieme-connect.com |
| Negishi | Organozinc pyridyl reagent | Pd(PPh₃)₄ | Bipyridine | organic-chemistry.org |
These cross-coupling strategies provide a versatile platform for elaborating the structure of this compound, enabling the synthesis of a diverse array of more complex molecules by replacing the chlorine atom with various aryl, heteroaryl, or alkyl groups.
Research into Derivatives and Analogues of Methyl 6 Chloro 4 Methylpicolinate
Structure-Activity Relationship (SAR) Studies in Related Pyridine (B92270) Carboxylates
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic or biological activity of lead compounds. For pyridine carboxylates, SAR investigations have revealed key insights into how different substituents and their positions on the pyridine ring affect their function. dovepress.comresearchgate.net The pyridine scaffold is an essential core in many approved drugs, and its derivatives are widely studied for their pharmacological activities. researchgate.net
A notable trend in pyridine-containing pharmaceuticals is a preference for substitution at the 2-position of the pyridine ring, often followed by substitutions at the 3 and 5-positions. dovepress.com SAR studies on imidazo[1,2-a]pyridine-3-carboxamides, for instance, showed that the 3-carboxylate series was more potent than related acetamides, with bulky and more lipophilic biaryl ethers demonstrating nanomolar potency in antituberculosis assays. rsc.org In the context of enzyme inhibition, certain C-3-substituted pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives have been identified as potent and selective inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a target in cancer therapy. nih.gov
The introduction of different functional groups significantly alters the molecule's interaction with biological targets. For example, in the development of inhibitors for matrix metalloproteinase-13 (MMP-13), a pyridine carboxylic acid derivative showed significantly higher bioavailability (73%) compared to the initial hit compound (9%). dovepress.com Similarly, for inhibitors of DNA gyrase A, specific 3-cyanopyridine (B1664610) derivatives showed promising potency, which was rationalized through molecular docking studies. researchgate.net These examples underscore the power of SAR in rationally designing next-generation inhibitors with improved efficacy and pharmacokinetic properties. nih.gov
Synthesis and Comparative Studies of Positional Isomers (e.g., Methyl 6-chloro-3-methylpicolinate)
The biological and chemical properties of substituted picolinates are highly dependent on the specific arrangement of substituents on the pyridine ring. The study of positional isomers of Methyl 6-chloro-4-methylpicolinate, such as the 3-methyl and 5-methyl analogues, provides critical information on how substituent placement affects reactivity and potential applications. All three isomers share the same molecular formula (C₈H₈ClNO₂) but exhibit distinct characteristics. evitachem.com
The synthesis of these isomers requires specific strategies. For instance, Methyl 6-chloro-3-methylpicolinate can be synthesized from 2-(methoxycarbonyl)-3-methylpyridine 1-oxide by reacting it with phosphorus oxychloride at elevated temperatures. evitachem.com Another method involves the hydrolysis of a related carboxylate. evitachem.com
Comparative analysis reveals key differences among these isomers:
This compound (CAS 1186605-87-7): The 4-methyl group is para to the nitrogen atom. sigmaaldrich.com
Methyl 6-chloro-3-methylpicolinate (CAS 878207-92-2): The 3-methyl group creates a meta-substitution pattern. This arrangement can influence the regioselectivity of subsequent functionalization reactions and may result in lower thermal stability compared to more symmetrical isomers. dcfinechemicals.com
Methyl 6-chloro-5-methylpicolinate (CAS 178421-22-2): The 5-methyl group is meta to the ester and para to the chlorine. This isomer has been investigated for potential antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli.
Table 1: Comparison of Positional Isomers of Methyl 6-chloro-methylpicolinate
| Compound Name | CAS Number | Molecular Formula | Key Differences and Notes |
|---|---|---|---|
| This compound | 1186605-87-7 | C₈H₈ClNO₂ | The focus compound of this article. The 4-methyl position influences electronic properties differently than 3- or 5-methyl substitution. sigmaaldrich.com |
| Methyl 6-chloro-3-methylpicolinate | 878207-92-2 | C₈H₈ClNO₂ | The meta-position of the methyl group can affect regioselectivity in further reactions and potentially lower thermal stability. evitachem.com |
| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | C₈H₈ClNO₂ | The positional change may influence reactivity in coupling or substitution reactions. It has been studied for antimicrobial properties. |
Halogenated Picolinate (B1231196) Analogues (e.g., Bromine, Fluorine Substituents)
The introduction of different halogen atoms into a molecule is a well-established strategy in medicinal and agrochemical research to modulate its physicochemical and biological properties. nih.gov Since 2010, approximately 81% of launched agrochemicals contain halogen atoms. researchgate.net Replacing the methyl group or the chlorine atom in this compound with other halogens like fluorine or bromine can lead to significant changes in activity. nih.govresearchgate.net
Key findings from research on halogenated picolinate analogues include:
Fluorine Substitution: Replacing a methyl group with a trifluoromethyl (-CF₃) group, as in Methyl 6-chloro-5-(trifluoromethyl)picolinate, significantly increases the molecule's electronegativity and lipophilicity. This modification often enhances metabolic stability and bioavailability, making such analogues desirable for medicinal chemistry applications. The synthesis of fluorinated analogues, however, may require specialized fluorinating reagents. smolecule.com In agrochemicals, fluorine substitution is a growing trend for the 21st century. nih.gov
Bromine Substitution: The introduction of a bromine atom can also enhance biological activity. In one study, 4-bromo-5-isopropyl-2-methylphenyl picolinate exhibited a broad antifungal spectrum. nih.gov Research on various chromium(III) picolinate derivatives has included 6-bromo-substituted picolinic acids. researchgate.net
Mixed Halogenation: Compounds containing multiple different halogens are increasingly common. nih.gov For example, Methyl 6-chloro-5-fluoropicolinate is noted for its herbicidal properties, with the specific combination of chlorine and fluorine enhancing its biological activity and stability. smolecule.com Similarly, the synthesis of halogenated analogues of the antimalarial agent thiaplakortone A involved incorporating bromine, iodine, and fluorine, with a mono-brominated derivative showing the most potent activity. nih.gov The effect of halogen substitution (F, Cl, Br) has also been studied in organometallic chemistry, where it influences the electronic properties and emission spectra of iridium(III) complexes containing phenyl-pyridine ligands. acs.org
Table 2: Examples of Halogenated Picolinate Analogues and Their Research Context
| Analogue Type | Example Compound | Key Research Finding | Reference(s) |
|---|---|---|---|
| Trifluoromethyl Analogue | Methyl 6-chloro-5-(trifluoromethyl)picolinate | Increased electronegativity and lipophilicity enhance metabolic stability and bioavailability for medicinal chemistry. | |
| Fluorine/Chlorine Analogue | Methyl 6-chloro-5-fluoropicolinate | Exhibits significant herbicidal activity due to the unique properties imparted by the dual halogen substitution. | smolecule.com |
| Bromine Analogue | 4-bromo-5-isopropyl-2-methylphenyl picolinate | Showed a broad spectrum of antifungal activity against various plant pathogenic fungi. | nih.gov |
| Multi-Halogen Study | Ir(2,4-di-X-phenyl-pyridine)₂(picolinate) (X=F, Cl, Br) | Halogen substitution induces a blue shift in emission maxima, with the effect depending on the specific halogen. | acs.org |
Aminopicolinate Derivatives and Their Research Utility
Aminopicolinates, which feature an amino group on the pyridine ring, are a significant class of compounds, particularly in the development of herbicides. google.comgoogle.com The amino group can be introduced at various positions, leading to derivatives with distinct biological activities.
4-Aminopicolinates: A major area of research for this subclass is in agrochemistry. Patents describe 6-(poly-substituted aryl)-4-aminopicolinates as potent herbicides with a broad spectrum of weed control. google.comgoogle.com These compounds act as active ingredients that kill, control, or otherwise adversely modify plant growth. google.com Ethyl 4-aminopicolinate and its derivatives are also being explored as herbicides due to their structural similarity to plant auxins, allowing them to interfere with growth regulation pathways. In medicinal chemistry, these derivatives have been investigated for anticancer properties, with some analogues showing the ability to inhibit drug resistance proteins.
3-Aminopicolinates: The positional isomer, Methyl 3-amino-6-chloropicolinate, serves as a valuable precursor in medicinal chemistry. Its reactive amino and chloro groups facilitate the synthesis of diverse carboxamides, ureas, and thioureas. Derivatives of this compound have demonstrated significant antimycobacterial activity, showing efficacy against Mycobacterium tuberculosis.
The research utility of these compounds stems from their versatile chemical nature, allowing for further structural modifications to optimize activity for either herbicidal or therapeutic applications.
Table 3: Research Applications of Aminopicolinate Derivatives
| Derivative Class | Example Compound | Primary Research Area | Noted Biological Activity/Use | Reference(s) |
|---|---|---|---|---|
| 4-Aminopicolinates | 6-(Aryl)-4-aminopicolinates | Agrochemicals | Potent, broad-spectrum herbicides. | google.comgoogle.com |
| 4-Aminopicolinates | Ethyl 4-aminopicolinate | Agrochemicals, Medicinal Chemistry | Herbicidal activity (auxin mimic); anticancer potential (inhibition of drug resistance proteins). | |
| 3-Aminopicolinates | Methyl 3-amino-6-chloropicolinate | Medicinal Chemistry | Intermediate for synthesizing antimycobacterial agents effective against M. tuberculosis. |
Investigation of Varying Ester Moieties (e.g., Ethyl Esters)
The synthesis of different esters is often straightforward. For example, ethyl 6-cyclopentyl-4-methylpicolinate was prepared from the corresponding ethyl 6-chloro-4-methyl-pyridine-2-carboxylate. amazonaws.com The choice of ester can influence the compound's activity and applications. Ethyl 4-aminopicolinate, for instance, is a known precursor for herbicidal compounds and has been studied for its potential in medicinal chemistry.
The hydrolysis of the ester group back to the parent carboxylic acid is also a critical reaction. acs.org This can occur in vivo, converting an ester prodrug into its active acid form. Studies have investigated the kinetics and mechanisms of ester hydrolysis, which can be catalyzed by metal ions. acs.org Furthermore, picolinate esters can be designed as "active esters" (e.g., p-nitrophenyl or N-hydroxysuccinimidyl esters) to facilitate subsequent reactions, such as amide bond formation. researchgate.net In some synthetic applications, the picolinate moiety itself can act as a leaving group to facilitate other transformations, such as C-glycosylation. nih.gov
Exploration of Fused Heterocyclic Systems Derived from Picolinate Scaffolds
Picolinate scaffolds serve as versatile starting materials for the synthesis of more complex, fused heterocyclic systems. rsc.orgacs.org These larger structures often exhibit unique biological activities and are a major focus in drug discovery. nih.govresearchgate.net By building additional rings onto the picolinate core, chemists can create novel molecular architectures with distinct three-dimensional shapes, allowing them to interact with biological targets in new ways. beilstein-journals.orgrug.nl
Examples of fused systems derived from pyridine-based precursors include:
Imidazo[1,2-a]pyridines: These compounds have been developed as potent antituberculosis agents. SAR studies revealed that specific substitutions on this fused scaffold led to compounds with excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.org
Pyrazolo[4,3-c]pyridines: Derivatives of this scaffold were identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, demonstrating trypanocidal (parasite-killing) activity in the nanomolar range. acs.org
Purine (B94841) Analogues: In the synthesis of antiviral drugs like Abacavir, a diaminodichloropyrimidine is used as a key building block, which is then elaborated to form the final fused purine ring system. beilstein-journals.org
Quinolones: The quinolone and fluoroquinolone antibiotics, such as Levofloxacin and Moxifloxacin, are based on a bicyclic ring system. Their synthesis often involves an intramolecular nucleophilic aromatic substitution to create the fused pyridine-benzene core. beilstein-journals.org
The exploration of these and other fused heterocyclic scaffolds is a highly active area of research, driven by the need for new therapeutic agents with novel mechanisms of action. nih.govresearchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 6-chloro-4-methylpicolinate, with the molecular formula C₈H₈ClNO₂, NMR confirms the specific arrangement of its constituent atoms. nih.gov
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H (Position 3) | 7.5 - 7.8 | Singlet (or narrow doublet) | 1H |
| Aromatic-H (Position 5) | 7.2 - 7.5 | Singlet (or narrow doublet) | 1H |
| Methoxy (B1213986) (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
Note: Predicted values are based on typical chemical shifts for similar substituted pyridine (B92270) structures. Actual values may vary based on solvent and experimental conditions.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle, especially for complex structures. emerypharma.comnih.gov These techniques correlate signals from different nuclei, revealing through-bond and through-space connectivities.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a weak long-range coupling might be observed between the two aromatic protons on the pyridine ring, confirming their spatial proximity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbon atoms to which they are attached. It would definitively link the proton signal at ~2.4 ppm to the ring methyl carbon and the signal at ~3.9 ppm to the methoxy carbon. The aromatic proton signals would be correlated with their respective CH carbons on the pyridine ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. nih.gov Key expected correlations for this compound would include:
Correlation from the methoxy protons (~3.9 ppm) to the ester carbonyl carbon (~165 ppm).
Correlations from the ring methyl protons (~2.4 ppm) to the adjacent C3, C4, and C5 carbons of the pyridine ring.
Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.
Solid-State NMR (ssNMR) provides structural information on materials in their solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can detect these interactions, offering insights into the molecular packing, conformation, and polymorphism in the crystalline state. acs.orgmdpi.com For pyridine derivatives, ¹⁵N ssNMR is particularly informative. acs.org The chemical shift of the nitrogen atom is highly sensitive to its local environment, including hydrogen bonding and coordination. mdpi.comacs.org By analyzing the ¹⁵N and ¹³C ssNMR spectra of solid this compound, researchers could characterize its crystal structure and identify the presence of different polymorphic forms, which can be critical for material properties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. libretexts.org The nominal mass of this compound is 185.61 g/mol . nih.gov
When coupled with chromatographic separation techniques, mass spectrometry becomes a formidable tool for analyzing complex mixtures. libretexts.orgrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound, as a methyl ester, is sufficiently volatile for GC-MS analysis. semanticscholar.org In a typical electron ionization (EI) GC-MS experiment, the molecule would first be separated from other components on a GC column. Upon entering the mass spectrometer, it would be ionized, leading to the formation of a molecular ion (M⁺) and characteristic fragment ions. libretexts.org The fragmentation pattern serves as a molecular fingerprint. whitman.edu For a related compound, Methyl 6-chloropicolinate, prominent peaks are observed at m/z 113 and 112, indicating fragmentation of the ester group. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile or thermally sensitive compounds. rsc.org Pyridine derivatives are often analyzed using LC-MS. helixchrom.comnih.gov The compound would be separated via high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI). ESI usually produces a protonated molecular ion [M+H]⁺, which for this compound would appear at an m/z of approximately 186. This allows for clear determination of the molecular weight with minimal fragmentation. nih.gov
Expected Mass Spectrometry Fragments for this compound
| Ion | m/z (for ³⁵Cl isotope) | Description |
|---|---|---|
| [M]⁺ | 185 | Molecular Ion |
| [M-OCH₃]⁺ | 154 | Loss of the methoxy group |
Note: The presence of chlorine would result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope appearing 2 mass units higher (e.g., at m/z 187 for the molecular ion) with an intensity of approximately one-third of the ³⁵Cl peak.
High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass. nih.govnih.gov For this compound, the calculated exact mass is 185.0243562 Da. nih.gov An HRMS measurement confirming this value would provide unequivocal evidence for the elemental composition C₈H₈ClNO₂, ruling out other potential isobaric structures.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is a laboratory technique for the separation of a mixture. It is essential for both determining the purity of a chemical sample and for quantifying the amount of the compound present.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantitative analysis of pyridine derivatives and related compounds. helixchrom.comptfarm.plsielc.com For this compound, a reversed-phase HPLC method would typically be employed.
Purity Assessment: In this application, a sample of the compound is injected into the HPLC system. The output, or chromatogram, shows peaks corresponding to the different components of the sample. The purity is determined by calculating the area of the main peak relative to the total area of all peaks. A high-purity sample would show a single, sharp peak with minimal or no other peaks present.
Quantitative Analysis: To determine the exact concentration of the compound in a sample, a calibration curve is first constructed. This is done by preparing a series of standard solutions with known concentrations of pure this compound and measuring their respective peak areas using HPLC. A graph of peak area versus concentration is plotted, creating a linear calibration curve. The unknown sample is then analyzed under the same conditions, and its peak area is used to determine its concentration by interpolation from the calibration curve. This approach is widely used in quality control and analytical chemistry to ensure precise quantification. mdpi.commdpi.com
Typical HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (often with an acid modifier like formic acid) |
| Detection | UV spectrophotometry (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for verifying the purity of this compound and for its quantification in reaction mixtures. The analysis is typically performed using a reversed-phase method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.
For pyridine derivatives like this compound, a common mobile phase consists of a gradient mixture of acetonitrile and water, often with a small amount of an acidifier like formic or acetic acid to ensure sharp, symmetrical peaks by protonating the pyridine nitrogen. helixchrom.comnih.govhelixchrom.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyridine ring exhibits strong absorbance, typically around 254 nm. dtic.mil The retention time of the compound under specific conditions is a key identifier, while the peak area allows for precise quantification. The purity is assessed by the presence of a single major peak relative to any minor impurity peaks. mdpi.com
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time | 8.52 min |
| Hypothetical Purity | >98% |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This advancement leads to significantly higher resolution, improved sensitivity, and much faster analysis times. For this compound, a UPLC method would offer a more rapid assessment of purity and could resolve closely eluting impurities more effectively than a standard HPLC method. The conditions are analogous to HPLC, involving a reversed-phase column and a polar mobile phase, but are optimized for the higher pressures and faster flow rates characteristic of UPLC systems.
Table 2: Representative UPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
| Hypothetical Retention Time | 1.78 min |
| Hypothetical Purity | >98.5% |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. This compound, as a methyl ester, is typically sufficiently volatile for GC analysis. When coupled with a Mass Spectrometer (GC-MS), this method provides not only retention time data for identification but also mass fragmentation patterns that offer definitive structural confirmation. cdc.gov
The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., a low-polarity 5%-phenyl-methylpolysiloxane phase). cromlab-instruments.esmdpi.com Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer fragments the eluted compound and separates the ions by their mass-to-charge ratio (m/z), creating a unique mass spectrum. For a related compound, Methyl 6-chloropicolinate, GC-MS analysis shows prominent peaks at m/z 113 and 112, which can be used as a reference for interpreting the fragmentation of the target compound. nih.gov In cases where a compound has low volatility, derivatization to a more volatile form, such as silylation, can be employed. colostate.edumdpi.com
Table 3: Predicted GC-MS Data for this compound
| Parameter | Value/Description |
| Column | TG-5SilMS or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | 50°C (1 min), ramp to 280°C at 15°C/min |
| MS Ionization | Electron Impact (EI), 70 eV |
| Molecular Ion [M]⁺ | Predicted at m/z 185/187 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragment Ions | Predicted fragments corresponding to the loss of -OCH₃ and the chloromethylpyridine core. |
X-ray Crystallography for Crystalline Structure Determination
Studies on related picolinic acid and substituted pyridine structures have successfully employed this technique to elucidate detailed structural features, including crystal packing and intermolecular interactions. mdpi.comresearchgate.netiucr.orgmdpi.comeurjchem.com The data obtained would provide unequivocal proof of the compound's constitution and stereochemistry.
Table 4: Illustrative Crystallographic Data for a Substituted Pyridine Derivative
Note: The following data is representative of what would be obtained for this compound and is based on published data for similar molecular structures. mdpi.com
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 10.8 |
| b (Å) | ~ 7.5 |
| c (Å) | ~ 18.8 |
| β (°) ** | ~ 94.4 |
| Volume (ų) ** | ~ 1532 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~ 1.35 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy is a vital tool for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The spectrum for this compound would be expected to show distinct absorption bands corresponding to the stretching of the ester carbonyl (C=O) group, the C-O bonds of the ester, the C=C and C=N bonds within the aromatic pyridine ring, the C-Cl bond, and the C-H bonds of the methyl groups. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. Conjugated systems, such as the pyridine ring in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals (e.g., π→π* transitions). The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelength of maximum absorption (λₘₐₓ), which is characteristic of the compound's chromophore.
Table 5: Expected Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Expected Wavenumber / Wavelength |
| Infrared (IR) | C=O Stretch (Ester) | ~ 1720-1740 cm⁻¹ |
| C-O Stretch (Ester) | ~ 1250-1300 cm⁻¹ | |
| C=C / C=N Stretch (Aromatic Ring) | ~ 1550-1610 cm⁻¹ | |
| C-Cl Stretch | ~ 700-800 cm⁻¹ | |
| UV-Visible | π→π* Transition (λₘₐₓ) | ~ 260-280 nm (in Ethanol) |
Computational and Theoretical Investigations of Methyl 6 Chloro 4 Methylpicolinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. science.gov By calculating the electron density, DFT can predict a variety of chemical properties. For a molecule like Methyl 6-chloro-4-methylpicolinate, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting how the molecule will interact with other reagents. For instance, DFT calculations on similar picolinate (B1231196) derivatives have been used to model transition states and explain regioselectivity in chlorination reactions.
Table 1: Hypothetical DFT-Predicted Electronic Properties (Note: This table is illustrative and based on typical values for similar organic molecules, as specific data for this compound is not available.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |
| Electrophilicity Index (ω) | > 1.5 eV | Classifies the compound as a potential electrophile. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The biological function and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics. nih.gov An MD simulation for this compound would reveal its preferred conformations in different environments (e.g., in a vacuum, water, or an organic solvent like DMSO). acs.org
This analysis is critical because the rotation around single bonds can lead to different spatial arrangements of the functional groups, which in turn affects how the molecule can interact with a biological target. nih.gov The simulations can track key dihedral angles and calculate the potential energy of different conformers to identify the most stable, low-energy states. nih.gov This information is foundational for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking with a receptor protein, which are essential for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbldpharm.com A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of a molecule's physicochemical properties) with a measured biological effect, such as enzyme inhibition or antimicrobial activity. nih.gov
While no specific QSAR models featuring this compound are currently published, it could be included in a dataset of similar pyridine (B92270) derivatives to build such a model. The goal would be to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. Descriptors used in QSAR can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.
Table 2: Key Molecular Descriptors for QSAR Modeling (Note: These are examples of descriptors that would be calculated for a QSAR study.)
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Partial Atomic Charges | Describes electronic distribution and potential for electrostatic interactions. |
| Dipole Moment | Overall molecular polarity. | |
| Steric/Topological | Molecular Weight | Size of the molecule. |
| Molar Refractivity | Molar polarizability and volume. | |
| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water; indicates lipophilicity. |
Molecular Docking Studies for Potential Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). asiapharmaceutics.info This technique is fundamental in drug discovery for screening virtual libraries of compounds against a known biological target.
This compound is listed as an intermediate in the synthesis of a negative allosteric modulator (NAM) for the GluN2B-containing NMDA receptor, suggesting its core structure is relevant for receptor binding. acs.orgnih.gov Furthermore, related picolinate structures have been investigated as potential antagonists for the NK-3 receptor. google.com A docking study of this compound into the binding site of such a receptor would predict its binding pose and estimate its binding affinity. The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site, providing a rationale for its potential biological activity and a basis for further optimization. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk Comparing these predicted shifts with experimental data helps in the unambiguous assignment of signals in the NMR spectrum. openstax.orgrsc.org
Similarly, DFT can calculate the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. These calculations provide a detailed assignment of the vibrational modes, linking specific peaks to the stretching and bending of bonds within the molecule, such as the C=O of the ester, the C-Cl bond, and vibrations of the pyridine ring.
Table 3: Predicted vs. Experimental Spectroscopic Data Comparison (Note: This table illustrates how predicted data would be compared to experimental findings. No specific published predicted data exists for this compound.)
| Nucleus/Vibration | Predicted Shift/Frequency | Experimental Shift/Frequency |
| ¹H NMR (Methyl Protons) | ~2.4 ppm | (To be determined) |
| ¹H NMR (Ester Methyl Protons) | ~3.9 ppm | (To be determined) |
| ¹³C NMR (Carbonyl Carbon) | ~165 ppm | (To be determined) |
| IR (C=O Stretch) | ~1730 cm⁻¹ | (To be determined) |
| IR (C-Cl Stretch) | ~650 cm⁻¹ | (To be determined) |
Analysis of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a laser beam. sigmaaldrich.com These materials are critical for applications in photonics, including frequency conversion and optical switching. rsc.org Organic molecules with delocalized π-electron systems, particularly those with electron-donating and electron-withdrawing groups, can possess significant NLO properties. researchgate.net
The NLO properties of this compound could be investigated computationally by calculating its polarizability (α) and hyperpolarizabilities (β, γ) using DFT methods. researchgate.netmetall-mater-eng.com The first hyperpolarizability (β) is a measure of the second-order NLO response. Calculations can be performed in different solvents to understand environmental effects on the NLO properties. science.gov While research on picolinate complexes has shown potential for NLO applications, specific studies on this compound are needed to determine its viability in this area. acs.org
Mechanistic Investigations of Biological and Chemical Interactions Involving Methyl 6 Chloro 4 Methylpicolinate
Elucidation of Molecular Mechanisms of Action in Biological Systems
Scientific literature lacks specific studies on the molecular mechanisms of action of Methyl 6-chloro-4-methylpicolinate in biological systems. While research into its direct isomers, such as Methyl 6-chloro-5-methylpicolinate and Methyl 6-chloro-3-methylpicolinate, provides some insights into the potential activities of this class of compounds, no dedicated research has been published to elucidate the specific biological interactions of the 4-methyl isomer.
Identification of Specific Molecular Targets and Biochemical Pathways
There is currently no publicly available research that identifies the specific molecular targets or biochemical pathways affected by this compound. The mechanism of action for related chlorinated picolinate (B1231196) derivatives is thought to involve the modulation of enzymes and receptors, where the positions of the chloro and methyl groups on the pyridine (B92270) ring play a crucial role in binding affinity and subsequent biological effects. Current time information in Bangalore, IN.evitachem.com For instance, some picolinate derivatives have been investigated for their potential to interact with cholinergic muscarinic receptors or inhibit enzymatic pathways. However, without direct experimental evidence, the specific targets of this compound remain unknown.
Correlation of Structure with Observed Bioactivity (e.g., Antimicrobial Activity, MIC Values)
A definitive correlation between the structure of this compound and its bioactivity has not been established due to a lack of published studies. For related compounds, such as Methyl 6-chloro-5-methylpicolinate, preliminary research has suggested potential antimicrobial properties. In one study, this isomer demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli.
The position of the methyl group on the pyridine ring is known to influence the electronic and steric properties of the molecule, which in turn would affect its interaction with biological targets and, consequently, its bioactivity. The positional change from the 5-position to the 4-position is expected to alter the molecule's reactivity and binding characteristics. Current time information in Bangalore, IN. However, without specific antimicrobial testing and determination of Minimum Inhibitory Concentration (MIC) values for this compound, any discussion of its antimicrobial potential remains speculative.
Interactive Data Table: Antimicrobial Activity Data
| Compound | Test Organism | MIC Value | Source |
| This compound | Data Not Available | Data Not Available | |
| Methyl 6-chloro-5-methylpicolinate | Staphylococcus aureus | 32 µg/mL | |
| Methyl 6-chloro-5-methylpicolinate | Escherichia coli | Significant inhibition reported, specific MIC not provided |
Detailed Studies of Reaction Mechanisms in Organic Synthesis
There is a notable absence of detailed mechanistic studies, including kinetic and thermodynamic characterizations, for chemical transformations involving this compound. While it is utilized as an intermediate in organic synthesis, the specifics of its reaction mechanisms have not been a subject of published research.
Kinetic and Thermodynamic Characterization of Transformations
No kinetic or thermodynamic data for reactions involving this compound have been reported in the scientific literature. Such data is essential for understanding reaction rates, equilibria, and for optimizing synthetic procedures. The general reactivity of related 6-chloropicolinates suggests that they can undergo nucleophilic substitution at the 6-position, but the specific rate constants and activation parameters for this compound are unknown.
Interactive Data Table: Kinetic and Thermodynamic Data
| Reaction Type | Reactant | Product | Kinetic Parameters (e.g., k, Ea) | Thermodynamic Parameters (e.g., ΔH, ΔG) | Source |
| Data Not Available | This compound | Data Not Available | Data Not Available | Data Not Available |
Stereochemical Control and Regioselectivity Mechanisms
There are no published studies detailing the stereochemical control or regioselectivity mechanisms in reactions with this compound. The substitution pattern of the pyridine ring, with substituents at the 2-, 4-, and 6-positions, will inherently influence the regioselectivity of further chemical modifications. For example, in nucleophilic aromatic substitution reactions, the position of the incoming group would be directed by the electronic effects of the existing chloro, methyl, and methyl ester groups. However, without experimental studies, the precise outcomes and the mechanisms governing them remain undetermined.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-chloro-4-methylpicolinate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, this compound can be prepared using Pd(OAc)₂, XantPhos, and Cs₂CO₃ in toluene at 110°C for 16 hours, followed by hydrolysis with NaOH in THF/MeOH and acidification with HCl . Optimization involves testing catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), solvents (toluene vs. 1,4-dioxane), and reaction times to improve yield and purity.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methyl and chloro groups cause predictable deshielding). For analogous compounds, methylsulfonyl derivatives show distinct methyl singlets at ~3.0 ppm in ¹H NMR .
- ESI-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, chlorine isotopes (³⁵Cl/³⁷Cl) produce characteristic doublets in the mass spectrum .
- FT-IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from dynamic effects or impurities. Strategies include:
- Crystallography : Use SHELXL for single-crystal refinement to validate bond lengths/angles .
- DFT Calculations : Apply density-functional theory (e.g., Becke’s exchange-energy functional) to model electronic environments and predict NMR/IR spectra, comparing experimental vs. theoretical data .
- Mercury Software : Visualize packing motifs and hydrogen-bonding networks to assess conformational stability .
Q. What computational methods are suitable for modeling the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Docking Studies : Simulate interactions with catalytic metal centers (e.g., Pd) using software like AutoDock.
- Reaction Pathway Analysis : Employ Gaussian or ORCA to calculate activation energies for key steps (e.g., oxidative addition of Pd to C-Cl bonds) .
- Solvent Effects : Use COSMO-RS to model solvent polarity impacts on reaction rates .
Q. How should researchers design a study to investigate the compound’s bioactivity, ensuring statistical rigor?
- Methodological Answer : Apply the PICOT framework :
- Population : Specify target organisms/cell lines.
- Intervention : Test this compound at varying concentrations.
- Comparison : Include positive/negative controls (e.g., known kinase inhibitors).
- Outcome : Quantify IC₅₀ values via dose-response curves.
- Time : Define incubation periods for assays (e.g., 24–72 hours).
Use ANOVA or t-tests for statistical validation, ensuring n ≥ 3 replicates .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test polar (MeOH/H₂O) vs. non-polar (hexane/EtOAc) systems.
- Temperature Gradients : Slow cooling from 60°C to 4°C to promote nucleation.
- Additives : Introduce trace co-solvents (e.g., DMSO) to reduce lattice strain.
Refinement via SHELXL’s TWIN/BASF commands can address twinning or disorder .
Data Analysis and Reporting
Q. How should researchers present synthetic yield and purity data to ensure reproducibility?
- Methodological Answer :
- Tables : Include columns for reaction conditions (catalyst, solvent, temperature), yield (%), purity (HPLC/GC), and spectral validation (NMR, MS).
- Error Analysis : Report standard deviations for triplicate runs.
Example:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Toluene | 110 | 78 ± 3 | 99.5 |
| Pd₂(dba)₃ | 1,4-Dioxane | 100 | 65 ± 5 | 98.2 |
Q. What are the best practices for documenting failed experiments or contradictory results?
- Methodological Answer :
- Lab Notebooks : Record all parameters (e.g., reagent batches, humidity).
- Supplementary Files : Publish negative data (e.g., failed coupling reactions) in appendices to guide future work.
- Root-Cause Analysis : Use Ishikawa diagrams to trace discrepancies (e.g., impurity sources in starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
